Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride
Overview
Description
Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-2-(piperidin-4-yl)propanoic acid and methanol.
Esterification: The carboxylic acid group of 2-methyl-2-(piperidin-4-yl)propanoic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt of Methyl 2-methyl-2-(piperidin-4-yl)propanoate.
Chemical Reactions Analysis
Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Scientific Research Applications
Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with piperidine moieties.
Organic Synthesis: This compound serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biological Studies: It is utilized in biological studies to investigate the effects of piperidine derivatives on biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride can be compared with other piperidine derivatives, such as:
Methyl 2-piperidin-4-ylpropanoate hydrochloride: Similar in structure but lacks the additional methyl group on the propanoate moiety.
®-Methyl 2-methyl-3-(piperidin-4-yl)propanoate hydrochloride: Differs in the position of the methyl group on the propanoate moiety
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-methyl-2-piperidin-4-ylpropanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHHEUNCVXNNNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNCC1)C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861451-21-0 | |
Record name | methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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